RA839

Description

Properties

IUPAC Name |

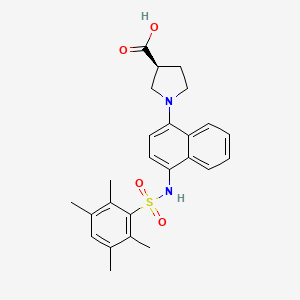

(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYWIQHJXAEJOD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RA839: A Selective, Non-covalent Activator of the Nrf2 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of cytoprotective genes. Its activation is a promising therapeutic strategy for a wide range of diseases characterized by oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] RA839 is a small molecule that has been identified as a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][3] By binding to the Kelch domain of Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the Antioxidant Response Element (ARE) pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, selectivity, and preclinical in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Mechanism of Action: Non-covalent Inhibition of the Keap1-Nrf2 Interaction

This compound functions by directly binding to the Kelch domain of Keap1, the domain responsible for interacting with Nrf2.[1] This binding is non-covalent and reversible, offering a potential advantage over covalent inhibitors by reducing the likelihood of off-target effects and idiosyncratic toxicity.[1] X-ray co-crystallography has revealed that this compound inserts into the central solvent channel of the Keap1 kelch domain.[1] The binding is stabilized by interactions between the naphthalene ring system of this compound and the side chain of Arginine-415 in Keap1.[1] This steric hindrance prevents the binding of Nrf2 to Keap1, leading to the accumulation of Nrf2 in the cytoplasm, its translocation to the nucleus, and the subsequent transcription of Nrf2 target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Assay | Value | Reference |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ~6 μM | [1][3] |

| IC50 | Fluorescence Polarization (FP) Assay | 0.14 ± 0.04 μM | [1] |

| EC50 (Nrf2 Nuclear Translocation) | U2OS Cell-based Assay | 1.2 ± 0.3 μM | [1] |

| EC500 (ARE-Luciferase Expression) | HepG2 Cell-based Assay | 49 ± 8 μM | [1] |

Table 2: In Vivo Activity of this compound in Mice

| Parameter | Tissue | Fold Induction (this compound vs. Vehicle) | Reference |

| GCLC mRNA Expression | Liver | ~3.5 | [1] |

| NQO1 mRNA Expression | Liver | ~2.5 | [1] |

| Note: In vivo studies were conducted with co-administration of the cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT), to mitigate the high metabolic turnover of this compound.[1] |

Selectivity Profile

The selectivity of this compound for the Nrf2 pathway has been demonstrated through genome-wide expression analysis in bone marrow-derived macrophages (BMDMs). At a concentration of 10 μM, this compound significantly regulated 105 probe sets.[1][3] Crucially, in BMDMs derived from Nrf2 knockout mice, this compound only regulated two genes, which were not affected in wild-type macrophages, indicating a high degree of Nrf2 dependency.[1][3] Canonical pathway mapping of the regulated genes revealed a significant activation of Nrf2-linked signaling and glutathione metabolism pathways.[1]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay measures the ability of this compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 ETGE binding motif.

-

Reagents:

-

Human Keap1 Kelch domain (amino acids 321-609)

-

Fluorescently labeled Nrf2 peptide (e.g., Alexa633-AFFAQLQLDEETGEFL)

-

Assay Buffer (e.g., 60 mM sodium phosphate, 1 mM TCEP, pH 8.1)

-

This compound stock solution in DMSO

-

-

Procedure:

-

Add test compounds (this compound) in DMSO to a 384-well plate.

-

Add the Keap1 Kelch domain to a final concentration of 20 nM.

-

Incubate for 30 minutes at room temperature.

-

Add the fluorescently labeled Nrf2 peptide to a final concentration of 50 nM.

-

Incubate for a further 30 minutes at room temperature.

-

Measure fluorescence polarization at excitation and emission wavelengths of 635 nm and 660 nm, respectively.

-

Calculate IC50 values from the resulting dose-response curves.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the this compound-Keap1 interaction.

-

Instrumentation: An isothermal titration calorimeter.

-

Reagents:

-

Human Keap1 Kelch domain protein (40 μM in the sample cell)

-

This compound (400 μM in the syringe)

-

Binding Buffer (60 mM sodium phosphate, 1 mM TCEP, pH 8.1)

-

-

Procedure:

-

Load the Keap1 Kelch domain solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

Perform a blank titration of this compound into the buffer to correct for heats of dilution.

-

Fit the integrated heat data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[1]

-

ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to activate the Nrf2 pathway, leading to the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.

-

Procedure:

-

Seed HepG2-ARE cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the fold induction of luciferase expression relative to vehicle-treated cells.[1]

-

Nrf2 Nuclear Translocation Assay

This assay measures the this compound-induced movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Line: U2OS cells engineered to express a tagged Nrf2 protein (e.g., using the PathHunter U2OS Keap1-NRF2 nuclear translocation cell line).

-

Procedure:

-

Plate the engineered U2OS cells.

-

Treat the cells with different concentrations of this compound for a defined period (e.g., 6 hours).

-

Follow the manufacturer's protocol to measure the enzyme fragment complementation signal, which is proportional to the amount of Nrf2 in the nucleus.

-

Determine the EC50 for Nrf2 nuclear translocation.[1]

-

Anti-inflammatory Activity: Nitric Oxide Release in Macrophages

This assay assesses the functional consequence of Nrf2 activation by this compound, specifically its ability to suppress inflammation.

-

Cells: Bone marrow-derived macrophages (BMDMs).

-

Procedure:

-

Isolate and culture BMDMs.

-

Pre-incubate the BMDMs with this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 48 hours, measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess assay.

-

This compound's ability to reduce LPS-induced NO release indicates its anti-inflammatory potential.[1][3]

-

In Vivo Pharmacodynamic Study

This protocol evaluates the ability of this compound to induce Nrf2 target gene expression in a living organism.

-

Animal Model: Male C57/Bl6 mice.

-

Reagents:

-

This compound formulated for intraperitoneal (i.p.) injection.

-

1-aminobenzotriazole (ABT), a non-specific cytochrome P450 inhibitor.

-

-

Procedure:

-

Administer ABT (50 mg/kg) via oral gavage 1 hour prior to this compound administration to inhibit its metabolism.

-

Administer this compound (30 mg/kg) via i.p. injection.

-

Euthanize the animals 3 hours post-RA839 administration.

-

Collect liver tissue for RNA isolation.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes (e.g., GCLC, NQO1).[1][4]

-

Conclusion

This compound is a well-characterized, selective, and non-covalent activator of the Nrf2 pathway. Its mechanism of action, involving the direct inhibition of the Keap1-Nrf2 interaction, has been elucidated through biochemical and structural studies. The compound demonstrates potent activity in cellular assays, leading to the nuclear translocation of Nrf2 and the expression of downstream target genes. Furthermore, this compound exhibits a high degree of Nrf2-dependent gene regulation and shows anti-inflammatory effects in vitro. While its high metabolic turnover necessitates co-administration with a P450 inhibitor for in vivo studies, this compound serves as a valuable tool compound for investigating the biology of Nrf2 and represents a promising chemical scaffold for the development of novel therapeutics for oxidative stress-related diseases.

References

- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling RA839: A Noncovalent Modulator of the Keap1-Nrf2 Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

RA839 is a synthetic small molecule that has emerged as a significant tool compound for studying the intricate mechanisms of cellular stress response. Identified as a selective, noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction, this compound offers a reversible and potentially more targeted approach to activating the Nrf2 signaling pathway.[1] This pathway is a critical regulator of cellular homeostasis, orchestrating the expression of a multitude of cytoprotective genes in response to oxidative and electrophilic stress.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties of this compound

This compound, with the systematic IUPAC name (3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid, is a structurally complex molecule featuring a pyrrolidine-3-carboxylic acid moiety linked to a naphthalenyl sulfonamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid |

| Synonyms | RA-839, RA 839 |

| CAS Number | 1832713-02-6 |

| Molecular Formula | C25H28N2O4S |

| Molecular Weight | 452.57 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: A Selective Nrf2 Activator

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2.

In the presence of oxidative or electrophilic stress, or through the action of inhibitors like this compound, this interaction is disrupted. This compound functions as a noncovalent binder to the Kelch domain of Keap1, the same domain that interacts with the "ETGE" and "DLG" motifs of Nrf2.[1] By occupying this binding pocket, this compound competitively inhibits the Keap1-Nrf2 interaction. This prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4][5] This initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC, NQO1) and detoxification.[3]

The noncovalent nature of this compound's binding to Keap1 is a key feature, suggesting a reversible mode of action that could offer advantages in terms of selectivity and reduced potential for off-target effects compared to covalent inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and cellular activity.

Table 2: Quantitative Biological Data for this compound

| Parameter | Value | Experimental Method | Reference |

| Kd for Keap1 | ~6 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| IC50 | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) Assay | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of its key precursors, (3S)-pyrrolidine-3-carboxylic acid and 2,3,5,6-tetramethylbenzenesulfonyl chloride, followed by their coupling and subsequent reaction with 1,4-diaminonaphthalene.

a) Synthesis of (3S)-Pyrrolidine-3-carboxylic acid: This chiral building block can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones.[6][7] A common starting material is (S)-(+)-pyrrolidine-3-carboxylic acid, which is commercially available.[8]

b) Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride: This reagent can be prepared from 2,3,5,6-tetramethylbenzenesulfonic acid using a chlorinating agent such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under mild, solvent-free conditions.[9]

c) Coupling and Final Synthesis: The final steps involve the coupling of 2,3,5,6-tetramethylbenzenesulfonyl chloride with an amino-functionalized pyrrolidine-naphthalene intermediate. While a specific, detailed protocol for the complete synthesis of this compound from commercially available starting materials is not fully detailed in the public literature, a plausible synthetic route would involve:

-

N-Arylation: Reaction of (3S)-pyrrolidine-3-carboxylic acid with a protected 1,4-diaminonaphthalene derivative.

-

Sulfonylation: Coupling of the resulting amino-naphthyl-pyrrolidine intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride.

-

Deprotection: Removal of any protecting groups to yield the final product, this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to determine the ability of this compound to inhibit the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.

-

Materials:

-

Purified recombinant Keap1 Kelch domain protein.

-

Fluorescently labeled peptide corresponding to the ETGE motif of Nrf2.

-

Assay buffer (e.g., phosphate-buffered saline with a reducing agent like TCEP).

-

This compound stock solution in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the Keap1-Nrf2 peptide solution to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the Keap1 Kelch domain.

-

Materials:

-

Purified recombinant Keap1 Kelch domain protein.

-

This compound solution.

-

ITC instrument.

-

Degassed binding buffer.

-

-

Procedure:

-

Load the Keap1 Kelch domain solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the Keap1 solution while monitoring the heat change.

-

A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

-

Measurement of Nitric Oxide (NO) Release in Macrophages

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS).

-

This compound stock solution in DMSO.

-

Griess reagent (for colorimetric detection of nitrite, a stable product of NO).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Incubate the cells for an extended period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

The amount of nitrite is quantified using a standard curve generated with known concentrations of sodium nitrite.

-

X-ray Co-crystallization of this compound with Keap1 Kelch Domain

This technique is used to determine the three-dimensional structure of the this compound-Keap1 complex at the atomic level, revealing the precise binding mode.

-

Materials:

-

Highly purified and concentrated Keap1 Kelch domain protein.

-

This compound.

-

Crystallization screening solutions.

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

X-ray diffraction equipment (synchrotron or in-house source).

-

-

Procedure:

-

Mix the Keap1 Kelch domain protein with an excess of this compound.

-

Set up crystallization trials by mixing the protein-ligand complex with a variety of crystallization screening solutions.

-

Incubate the crystallization plates under controlled conditions (temperature) to allow for crystal growth.

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will show the precise orientation and interactions of this compound within the Keap1 binding pocket.

-

Whole Genome DNA Microarray Analysis

This experiment identifies the global changes in gene expression in macrophages upon treatment with this compound, confirming the activation of the Nrf2 signaling pathway.

-

Materials:

-

Bone marrow-derived macrophages (BMDMs) from wild-type and Nrf2 knockout mice.

-

This compound.

-

RNA extraction kit.

-

DNA microarray chips (e.g., Affymetrix).

-

Reagents for cDNA synthesis, labeling, and hybridization.

-

Microarray scanner and analysis software.

-

-

Procedure:

-

Culture BMDMs from both wild-type and Nrf2 knockout mice.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specific duration.

-

Isolate total RNA from the cells and assess its quality and quantity.

-

Synthesize and label cDNA from the RNA samples.

-

Hybridize the labeled cDNA to the DNA microarray chips.

-

Wash and scan the microarrays to obtain raw expression data.

-

Normalize the data and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups in both wild-type and Nrf2 knockout cells.

-

Perform pathway analysis (e.g., using Ingenuity Pathway Analysis) on the differentially expressed genes to identify the signaling pathways significantly affected by this compound treatment.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow related to this compound.

Nrf2 Signaling Pathway Activated by this compound

Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.

References

- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]

- 9. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

A Technical Guide to the Binding Affinity of RA839 with Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of RA839, a noncovalent small molecule inhibitor, to the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2 and the subsequent expression of cytoprotective genes.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding of this compound to the Kelch domain of Keap1 has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative parameters that define this interaction.

| Parameter | Value | Method | Comments | Reference |

| Dissociation Constant (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | This value represents the direct binding affinity of this compound to the Keap1 Kelch domain. The binding stoichiometry was determined to be 1:1.[1][2] | --INVALID-LINK-- |

| Inhibitory Concentration (IC50) | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) Assay | This value reflects the concentration of this compound required to displace 50% of a fluorescently labeled Nrf2-derived peptide from the Keap1 Kelch domain.[1] | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to quantify the binding affinity of this compound to Keap1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.[3][4]

Methodology:

-

Protein and Ligand Preparation:

-

The human Keap1 Kelch domain (amino acids Ala321–Thr609) is expressed and purified.

-

This compound is dissolved in a buffer compatible with the ITC experiment. The final concentration of the ligand in the syringe is typically 10-fold higher than the protein concentration in the cell.

-

The binding buffer used consists of 60 mM sodium phosphate and 1 mM TCEP, at a pH of 8.1.[1]

-

-

ITC Measurement:

-

The sample cell of the ITC instrument is filled with the Keap1 Kelch domain protein at a concentration of 40 µM.[1]

-

The injection syringe is filled with this compound at a concentration of 400 µM.[1]

-

A series of small, sequential injections of this compound from the syringe into the sample cell are performed.

-

The heat released or absorbed during each injection is measured by the instrument.

-

Control titrations of the ligand into the buffer alone are performed to correct for the heat of dilution.[1]

-

-

Data Analysis:

-

The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding (ΔH).[5]

-

Fluorescence Polarization (FP) Assay

The FP assay is a competitive binding assay used to determine the ability of a test compound to inhibit the interaction between two known binding partners.[6][7] In this case, it measures the displacement of a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain by this compound.

Methodology:

-

Reagents and Materials:

-

Human Keap1 Kelch domain (amino acids Ala321–Thr609).

-

A fluorescently labeled peptide containing the Keap1 binding motif from Nrf2 (e.g., Alexa633-AFFAQLQLDEETGEFL).[1]

-

This compound dissolved in an appropriate solvent (e.g., DMSO).

-

Reaction buffer: PBS, 2 mM D,L-Dithiothreitol (DTT), and 0.015% (v/v) Brij-35.[1]

-

Black 384-well microtiter plates.

-

-

Assay Procedure:

-

This compound is serially diluted in the reaction buffer containing 6% (v/v) DMSO.

-

2 µL of the this compound dilutions are added to the wells of the microtiter plate.

-

2 µL of the Keap1 Kelch domain in reaction buffer (without DMSO) is added to each well and incubated for 15 minutes at room temperature.[1]

-

2 µL of the fluorescently labeled Nrf2 peptide in reaction buffer (without DMSO) is then added. The final concentrations of the Keap1 Kelch domain and the labeled peptide are 20 nM and 50 nM, respectively.[1]

-

The plate is incubated for an additional 30 minutes at room temperature.[1]

-

-

Measurement and Analysis:

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 635 nm excitation and 660 nm emission for Alexa633).[1]

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.

References

- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

The Role of RA839 in the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting against oxidative stress and inflammation. Its activity is primarily regulated by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation under basal conditions. Pharmacological activation of the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction is a promising therapeutic strategy for a range of diseases characterized by oxidative stress. This technical guide provides an in-depth overview of RA839, a small molecule activator of the Nrf2 signaling pathway. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.

Introduction to the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, the cytosolic protein Keap1, acting as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 low.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC, GCLM), detoxification (e.g., NQO1, HMOX1), and inflammation modulation.

This compound: A Non-covalent Inhibitor of the Keap1-Nrf2 Interaction

This compound is a potent and selective small molecule that activates the Nrf2 signaling pathway. Unlike electrophilic Nrf2 activators that covalently modify Keap1, this compound acts as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. This reversible mechanism of action may offer a superior safety profile compared to covalent inhibitors.

Mechanism of Action

This compound directly binds to the Kelch domain of Keap1, the same domain that recognizes the 'ETGE' and 'DLG' motifs of Nrf2. By occupying this binding pocket, this compound competitively inhibits the interaction between Keap1 and Nrf2. This prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-driven gene expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in modulating the Nrf2 signaling pathway.

| Parameter | Value | Assay | Reference |

| Binding Affinity to Keap1 | |||

| Dissociation Constant (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | |

| Inhibition of Keap1-Nrf2 Interaction | |||

| IC50 | 0.14 µM | Fluorescence Polarization (FP) Assay | |

| Cellular Activity | |||

| Nrf2-dependent gene regulation (in bone marrow-derived macrophages) | 105 probe sets significantly regulated at 10 µM | Whole Genome DNA Microarray | |

| Reduction of LPS-induced Nitric Oxide (NO) release (in bone marrow-derived macrophages) | Concentration-dependent | Griess Assay | |

| In Vivo Activity (in mice) | |||

| Induction of hepatic GCLC mRNA | Significant increase 3 hours post-administration | quantitative PCR (qPCR) | |

| Induction of hepatic NQO1 mRNA | Significant increase 3 hours post-administration | quantitative PCR (qPCR) |

Table 1: Key Quantitative Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to the Keap1 Kelch domain.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

This compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the Keap1 Kelch domain protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Keap1 Kelch domain solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental parameters, including cell temperature, stirring speed, and injection volume.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 2 µL each) at regular intervals.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat of reaction.

-

Plot the heat of reaction against the molar ratio of this compound to Keap1.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Fluorescence Polarization (FP) Assay for Inhibition of Keap1-Nrf2 Interaction

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Keap1-Nrf2 interaction.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2-derived peptide (containing the ETGE motif)

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.005% Tween-20)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the fluorescently labeled Nrf2 peptide at a constant concentration.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the binding reaction by adding the Keap1 Kelch domain protein at a concentration that yields a significant polarization signal.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Whole Genome DNA Microarray Analysis

Objective: To identify the global gene expression changes in response to this compound treatment in a cellular model.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

This compound

-

Cell culture reagents

-

RNA extraction kit

-

DNA microarray platform (e.g., Affymetrix)

Procedure:

-

Cell Treatment:

-

Culture BMDMs to the desired confluency.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

-

RNA Extraction and Quality Control:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess the quality and quantity of the extracted RNA.

-

-

Microarray Hybridization:

-

Synthesize labeled cRNA from the extracted RNA.

-

Hybridize the labeled cRNA to the DNA microarray chips according to the manufacturer's protocol.

-

Wash and stain the arrays.

-

-

Data Acquisition and Analysis:

-

Scan the arrays to obtain the raw fluorescence intensity data.

-

Perform data normalization and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.

-

Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by this compound.

-

In Vivo Analysis of Nrf2 Target Gene Expression

Objective: To evaluate the ability of this compound to induce Nrf2 target gene expression in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Vehicle control

-

RNA extraction reagents for tissue

-

qRT-PCR reagents and instrument

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

-

Tissue Collection:

-

At a predetermined time point after dosing (e.g., 3 hours), euthanize the mice and collect the target tissues (e.g., liver).

-

Immediately process or snap-freeze the tissues for RNA extraction.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissues.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for Nrf2 target genes (e.g., GCLC, NQO1) and a suitable housekeeping gene for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the ΔΔCt method.

-

Perform statistical analysis to compare the gene expression between the this compound-treated and control groups.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Nrf2 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The Nrf2-Keap1 signaling pathway under basal and stress conditions.

Caption: Mechanism of action of this compound in activating the Nrf2 pathway.

Caption: A typical experimental workflow for characterizing an Nrf2 activator like this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with oxidative stress. Its non-covalent mechanism of action offers a distinct advantage in the field of Nrf2 activators. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of the Nrf2 signaling pathway. Further investigation into the in vivo efficacy and safety profile of this compound and similar molecules is warranted to translate these promising preclinical findings into clinical applications.

Foundational Research on RA839 and its Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] The Keap1-Nrf2 pathway has thus emerged as a critical therapeutic target for combating diseases with underlying oxidative stress.[4][5][6] This technical guide focuses on RA839, a non-covalent small molecule activator of the Nrf2 pathway.[7][8] this compound selectively binds to Keap1, disrupting the Keap1-Nrf2 interaction, thereby allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of cytoprotective genes.[7][8] This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Introduction to this compound

This compound is a selective agonist of the Nrf2/ARE (Antioxidant Response Element) pathway and a non-covalent small molecule binder to Keap1.[9] Its chemical name is (3S)-1-[4-[(2,3,5,6-tetramethylphenyl) sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid.[7][8] Unlike electrophilic Nrf2 activators, this compound's non-covalent and reversible mode of action may offer a superior toxicity profile, making it a valuable tool for studying Nrf2 biology and a promising scaffold for therapeutic development.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Source |

| Kd (Keap1 Binding) | ~6 μM | Isothermal Titration Calorimetry | [7][8] |

| IC50 (Nrf2-Keap1 Interaction) | 0.14 ± 0.04 μM | Fluorescence Polarization Assay | [7] |

Table 2: In Vitro Activity of this compound in Bone Marrow-Derived Macrophages (BMDM)

| Parameter | Concentration | Result | Source |

| Regulated Probe Sets | 10 μM | 105 significantly regulated | [7][8] |

| Genes Regulated in Nrf2 Knock-out Macrophages | 10 μM | Only 2 (Zfp192 and Pank1) | [7][8] |

| Effect on LPS-induced NO Release | Concentration-dependent | Reduction | [7] |

Table 3: In Vivo Activity of this compound in Mice

| Parameter | Condition | Result | Source |

| Hepatic Nrf2 Target Gene Expression (GCLC, NQO1) | Acute administration with cytochrome P450 inhibitor | Significant induction | [7] |

Table 4: Metabolic Stability of this compound

| Species | Incubation Time | Metabolic Turnover (with NADPH) | Source |

| Human | 20 min | 99% | [7] |

| Mouse | 20 min | 90% | [7] |

| Rat | 20 min | 76% | [7] |

Signaling and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: this compound binds to Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.

Experimental Workflow: Assessing In Vivo Efficacy

Caption: Workflow for evaluating the in vivo induction of Nrf2 target genes by this compound.

Detailed Experimental Protocols

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

-

Objective: To determine the inhibitory concentration (IC50) of this compound on the Keap1-Nrf2 protein-protein interaction.

-

Principle: This assay measures the change in polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.

-

Reagents:

-

Recombinant Keap1 Kelch domain.

-

Fluorescently labeled peptide derived from the Nrf2 ETGE motif.

-

This compound dissolved in DMSO.

-

Assay buffer.

-

-

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a microplate, combine the Keap1 Kelch domain, the fluorescently labeled Nrf2 peptide, and the this compound dilutions.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.[7]

-

Gene Expression Analysis in Bone Marrow-Derived Macrophages (BMDM)

-

Objective: To identify the genes regulated by this compound in a Nrf2-dependent manner.

-

Cell Culture:

-

Harvest bone marrow from the femurs and tibias of wild-type and Nrf2 knock-out mice.

-

Differentiate the bone marrow cells into macrophages over 7 days in the presence of M-CSF.

-

-

Treatment:

-

Treat the differentiated BMDMs with 10 μM this compound or vehicle control (DMSO) for a specified period.

-

-

RNA Isolation and Microarray:

-

Lyse the cells and isolate total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Perform whole-genome DNA microarray analysis to determine the gene expression profiles.

-

-

Data Analysis:

In Vivo Nrf2 Target Gene Induction

-

Objective: To assess the ability of this compound to induce Nrf2 target gene expression in a living organism.

-

Animal Model: Male C57/Bl 6 mice.[7]

-

Procedure:

-

Administer a cytochrome P450 inhibitor (e.g., ABT) to the mice to reduce the oxidative metabolism of this compound.[7]

-

Subsequently, administer this compound to the mice.

-

After a defined period (e.g., 3 hours), euthanize the mice and harvest the liver.[7]

-

Isolate total RNA from the liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of prototypical Nrf2 target genes, such as GCLC and NQO1.[7]

-

Normalize the expression levels to a housekeeping gene.

-

Metabolic Stability Assay

-

Objective: To determine the rate of metabolic turnover of this compound in liver microsomes.

-

Procedure:

-

Incubate 5 μM this compound with liver microsomal fractions (1 mg/ml protein) from human, mouse, and rat at 37°C.[7]

-

Perform the incubation in the presence and absence of the co-factor NADPH (1 mM) to distinguish between oxidative and non-oxidative metabolism.[7]

-

After 20 minutes, stop the reaction by adding acetonitrile.[7]

-

Determine the remaining concentration of this compound using LC-MS (Liquid Chromatography-Mass Spectrometry).[7]

-

Calculate the percentage of metabolic turnover.

-

Conclusion

This compound represents a significant tool in the study of the Keap1-Nrf2 signaling pathway and its role in oxidative stress. Its non-covalent mechanism of action and high selectivity for Nrf2-dependent gene regulation make it a valuable probe for dissecting the complexities of the cellular antioxidant response.[7][8] While its metabolic instability in vivo presents a challenge for chronic applications, the foundational research detailed in this guide provides a solid framework for the development of more stable and potent second-generation non-covalent Keap1 inhibitors.[7] The experimental protocols and quantitative data presented herein serve as a critical resource for researchers and drug developers aiming to leverage the therapeutic potential of Nrf2 activation in diseases driven by oxidative stress.

References

- 1. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]

- 2. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. francis-press.com [francis-press.com]

- 6. Role of oxidative stress in pathophysiology of rheumatoid arthritis: insights into NRF2-KEAP1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

RA839: A Technical Guide for Studying Nrf2 Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RA839, a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, and its application as a tool compound for investigating the Nrf2 signaling pathway. This document details the mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound-mediated Nrf2 activation.

Introduction to this compound and the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][4][5][6] Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiate the transcription of a wide array of cytoprotective genes.[1][2][4]

This compound is a small molecule that potently and selectively activates the Nrf2 signaling pathway.[7][8][9] Unlike many electrophilic Nrf2 activators that covalently modify Keap1, this compound is a non-covalent binder to the Kelch domain of Keap1, the site of Nrf2 interaction.[7][9][10] This reversible and specific mode of action makes this compound a valuable tool for studying the nuanced biology of Nrf2 activation without the potential off-target effects associated with reactive compounds.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid | |

| CAS Number | 1832713-02-6 | [8][11] |

| Molecular Formula | C₂₅H₂₈N₂O₄S | [8][11] |

| Molecular Weight | 452.57 g/mol | [8][11] |

| Purity | ≥98% | [12] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C |

Table 2: In Vitro Activity of this compound

| Assay | Description | Value | Reference |

| Keap1 Binding Affinity (Kd) | Dissociation constant for this compound binding to the Keap1 Kelch domain, determined by isothermal titration calorimetry. | ~6 µM | [9][13][14] |

| Keap1-Nrf2 Interaction Inhibition (IC₅₀) | Concentration of this compound required to inhibit 50% of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain in a fluorescence polarization assay. | 0.14 ± 0.04 µM | [7] |

| Nrf2 Nuclear Translocation (EC₅₀) | Half-maximal effective concentration for inducing nuclear localization of Nrf2 in recombinant U2OS cells. | 1.2 ± 0.3 µM | [7] |

| ARE-Luciferase Reporter Activation (EC₅₀₀) | Concentration required to achieve a 5-fold induction of an ARE-driven luciferase reporter in HepG2 cells. | 49 ± 8 µM | [7] |

| Anti-inflammatory Activity | Concentration-dependent reduction of LPS-induced nitric oxide (NO) release in bone marrow-derived macrophages (BMDMs). | Active at 5-20 µM | [7][13] |

Table 3: In Vivo Activity of this compound

| Animal Model | Treatment | Outcome | Reference |

| Mice | 30 mg/kg, intraperitoneal injection (in conjunction with a P450 inhibitor to reduce metabolism) | Significant induction of hepatic mRNA levels of Nrf2 target genes GCLC and NQO1 after 3 hours. | [7][13] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This assay quantifies the ability of this compound to disrupt the interaction between Keap1 and an Nrf2-derived peptide.

Materials:

-

Recombinant human Keap1 Kelch domain

-

Fluorescently labeled peptide corresponding to the Nrf2 ETGE motif

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a microplate, add the fluorescently labeled Nrf2 peptide to a final concentration of ~10 nM.

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Add the recombinant Keap1 Kelch domain to a final concentration that yields a significant polarization signal (e.g., 50-100 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using the plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Nrf2 Nuclear Translocation Assay

This cell-based assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

U2OS cells stably expressing GFP-tagged Nrf2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Hoechst 33342 for nuclear staining

-

High-content imaging system

Procedure:

-

Seed the GFP-Nrf2 U2OS cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a concentration range of this compound or DMSO vehicle for 1-2 hours.

-

Add Hoechst 33342 to the medium to stain the nuclei.

-

Acquire images of the GFP and Hoechst channels using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic GFP intensity for each cell.

-

Calculate the ratio of nuclear to cytoplasmic GFP fluorescence as a measure of Nrf2 translocation.

-

Determine the EC₅₀ value from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the change in mRNA levels of Nrf2 target genes following this compound treatment.

Materials:

-

Hepatocytes or other relevant cell line

-

This compound stock solution in DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with this compound or DMSO for a specified time (e.g., 6-24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Nrf2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: Nrf2 signaling pathway and this compound's mechanism of action.

Caption: A typical experimental workflow for characterizing this compound.

Caption: Logical relationship of this compound's action and effects.

Conclusion

This compound is a well-characterized and selective tool compound for the study of Nrf2 biology.[7][9] Its non-covalent and reversible binding to Keap1 provides a distinct advantage for dissecting the specific roles of Nrf2 activation in various cellular and disease models.[7] The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the therapeutic potential of the Nrf2 pathway.

References

- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 2. hololifecenter.com [hololifecenter.com]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RA-839 | Nrf2 | TargetMol [targetmol.com]

- 9. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. RA-839 [cnreagent.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. molnova.com [molnova.com]

Methodological & Application

RA839: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA839 is a potent, noncovalent, and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by binding to the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2, with a dissociation constant (Kd) of approximately 6 μM.[1][3][4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and anti-inflammatory genes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the Nrf2 signaling pathway and its downstream effects.

Data Presentation

The following tables summarize the quantitative data associated with the use of this compound in various cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Keap1-Nrf2 Interaction | - | Kd | ~6 µM | [1][3][4] |

| ARE-Luciferase Reporter Assay | HepG2 | EC500 (5-fold induction) | 49 ± 8 µM | [1] |

| Nrf2 Nuclear Translocation | U2OS (recombinant) | EC50 | 1.2 ± 0.3 µM | [1] |

| LPS-Induced Nitric Oxide Release | Bone Marrow-Derived Macrophages (BMDM) | Concentration-dependent reduction | 5-20 µM | [4] |

| Anti-Rotaviral Efficacy | MA104 | Effective Concentration Range | 5-40 µM | [4] |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Application | Cell Type | Recommended Concentration Range | Incubation Time |

| Nrf2 Activation (Western Blot/qPCR) | Macrophages, Epithelial Cells | 5 - 20 µM | 6 - 24 hours |

| Anti-inflammatory Assays (e.g., NO release) | Macrophages (e.g., RAW 264.7, BMDM) | 5 - 20 µM | 18 - 24 hours (co-treatment with stimulant) |

| Cytotoxicity/Cell Viability Assays | Various | 1 - 100 µM | 24 - 72 hours |

| ARE-Luciferase Reporter Assays | HepG2, HEK293T | 10 - 50 µM | 16 - 24 hours |

Signaling Pathway

The mechanism of action of this compound involves the disruption of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2-ARE signaling pathway.

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of Nrf2 Activation by Western Blot

This protocol details the detection of increased Nrf2 protein levels and its downstream targets in response to this compound treatment.

Figure 2: Western Blot Workflow.

Materials:

-

Cells of interest (e.g., HepG2, A549, or RAW 264.7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Protocol 2: Analysis of Nrf2 Target Gene Expression by qPCR

This protocol allows for the quantification of mRNA levels of Nrf2 target genes.

Materials:

-

Cells and reagents for cell culture and this compound treatment (as in Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for Nrf2 target genes (e.g., NQO1, GCLC, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described in Protocol 1. Following treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.

-

Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 3: MTT Assay Workflow.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Nitric Oxide Release Assay

This protocol is used to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

-

RAW 264.7 macrophages or bone marrow-derived macrophages (BMDM)

-

LPS

-

This compound

-

Griess Reagent

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with this compound for 18-24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.

Troubleshooting

-

Low Nrf2 Activation: Ensure this compound is fully dissolved and used at an appropriate concentration. Check the confluency and health of the cells. Optimize the treatment time.

-

High Cell Toxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.

-

Variability in Results: Ensure consistent cell seeding density, treatment times, and reagent preparation.

Conclusion

This compound is a valuable tool for investigating the Nrf2 signaling pathway in vitro. The protocols provided herein offer a framework for studying its effects on Nrf2 activation, target gene expression, cell viability, and anti-inflammatory responses. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.

References

- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of RA839 with P450 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RA839 is a potent and selective non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by inhibiting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Activation of the Nrf2 pathway leads to the transcription of a wide array of antioxidant and cytoprotective genes, making it a promising therapeutic target for conditions associated with oxidative stress and inflammation.[3]

In vivo studies have revealed that this compound is subject to rapid metabolism, primarily through cytochrome P450 (CYP) enzymes, which limits its systemic exposure and pharmacological activity when administered alone.[2] To overcome this metabolic instability, this compound is co-administered with a P450 inhibitor. This application note provides detailed protocols and data for the in vivo administration of this compound in combination with the pan-P450 inhibitor, 1-aminobenzotriazole (ABT), to enable researchers to effectively design and conduct their own studies.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

Comprehensive pharmacokinetic data for this compound, both with and without P450 inhibitors, is not extensively available in peer-reviewed literature. The metabolic lability of this compound necessitates the use of a P450 inhibitor for in vivo efficacy.[2] The following table provides a template for the type of data that should be collected in a pharmacokinetic study of this compound.

| Parameter | This compound Alone (Predicted) | This compound + P450 Inhibitor | Units | Description |

| Cmax | Low | Significantly Increased | ng/mL | Maximum plasma concentration |

| Tmax | - | - | h | Time to reach Cmax |

| AUC(0-t) | Low | Significantly Increased | ng*h/mL | Area under the plasma concentration-time curve |

| t1/2 | Short | Prolonged | h | Elimination half-life |

Note: The values for "this compound Alone" are predicted to be low due to its rapid metabolism. Actual values would need to be determined experimentally.

Pharmacodynamic Effects of this compound in Combination with a P450 Inhibitor in Mouse Liver

The primary pharmacodynamic effect of this compound is the activation of the Nrf2 signaling pathway, leading to the upregulation of Nrf2 target genes. The following table summarizes the in vivo effects of this compound co-administered with the P450 inhibitor ABT on the expression of two key Nrf2 target genes, Gclc and Nqo1, in the liver of mice.[2]

| Treatment Group | Gclc mRNA (Fold Induction) | Nqo1 mRNA (Fold Induction) |

| Vehicle Control | 1.0 | 1.0 |

| This compound + ABT | ~2.5 | ~3.5 |

*Statistically significant increase compared to vehicle control (p < 0.05). Data is estimated from published graphical representations.[2]

Experimental Protocols

In Vivo Administration of this compound and P450 Inhibitor in Mice

This protocol is based on the methodology described by Winkel et al. (2015).[2]

Materials:

-

This compound

-

1-aminobenzotriazole (ABT)

-

Vehicle for this compound: 0.5% (w/v) Hydroxyethyl cellulose (HEC) with 5% (v/v) Solutol® HS 15 in water

-

Vehicle for ABT: Saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Preparation of Dosing Solutions:

-

Prepare the this compound suspension in the HEC/Solutol vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg injection volume). Ensure the suspension is homogenous before administration.

-

Dissolve ABT in saline at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg gavage volume).

-

-

Administration of P450 Inhibitor:

-

Administer ABT to the mice via oral gavage at a dose of 50 mg/kg. This is done to inhibit the metabolic activity of cytochrome P450 enzymes.[2]

-

-

Time Interval:

-

Wait for 1 hour after the administration of ABT. This allows for sufficient inhibition of the P450 enzymes before the administration of this compound.[2]

-

-

Administration of this compound:

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[2]

-

-

Control Groups:

-

Include a vehicle control group that receives the HEC/Solutol vehicle via i.p. injection and saline via oral gavage.

-

Optionally, include a group that receives only ABT to assess its independent effects.

-

-

Endpoint Analysis:

-

At a predetermined time point after this compound administration (e.g., 3 hours for gene expression analysis), euthanize the mice.[2]

-

Collect tissues of interest (e.g., liver) for pharmacodynamic analysis (e.g., quantitative RT-PCR for Nrf2 target genes).

-